![molecular formula C9H12FN3O B2474214 2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol CAS No. 2199302-67-3](/img/structure/B2474214.png)
2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would include a cyclobutanol group attached to a pyrimidine ring via a methylene bridge and an amino group. The pyrimidine ring would have a fluorine atom at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications
Synthesis and Chemical Development
- Development of P2X7 Antagonist Clinical Candidate : This compound was utilized in the synthesis of novel P2X7 antagonists, leading to the discovery of compounds with robust receptor occupancy at low doses, one of which advanced into phase I clinical trials for the treatment of mood disorders (Chrovian et al., 2018).
Chemical Structure and Analysis
- Crystal Structure Analysis : The crystal structure of a related compound, demonstrating significant antibacterial effects, was detailed to enhance understanding of its biological activity in medicinal chemistry (Sarı et al., 2002).
Process Development and Optimization
- Process Development for Voriconazole Synthesis : In synthesizing Voriconazole, an antifungal agent, the relative stereochemistry was crucial. The compound played a role in the development process by adding to the understanding of diastereocontrol in reactions involving pyrimidine derivatives (Butters et al., 2001).
Biological Activity and Drug Discovery
Inhibition of Nitric Oxide Production : Derivatives of the compound showed inhibitory effects on immune-activated nitric oxide production, indicating potential anti-inflammatory properties (Jansa et al., 2014).
Intermolecular Complex Between Pyrimidinic Nucleobases : Research into the complex of cytosine and 5-fluorouracil monohydrate revisited the understanding of base associations, which are crucial in genetic coding and replication processes (Portalone & Colapietro, 2007).
Methodological Advances
- Efficient Synthesis Using ω-Transaminase Biocatalyst : Demonstrating an efficient synthesis method for producing high-purity derivatives, this research highlights the compound's role in developing new pharmaceutical agents with high enantiomeric excess (Meadows et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(5-fluoropyrimidin-2-yl)-methylamino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-13(7-2-3-8(7)14)9-11-4-6(10)5-12-9/h4-5,7-8,14H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRXFYPFWLNYDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1O)C2=NC=C(C=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Fluoropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

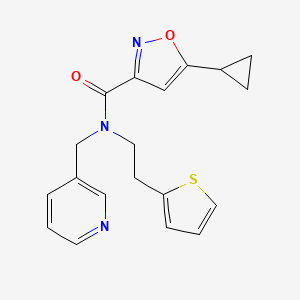
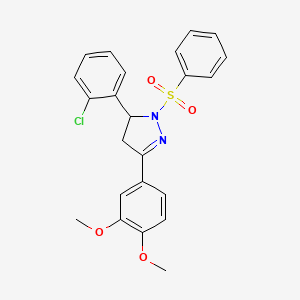
![4-chloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2474134.png)
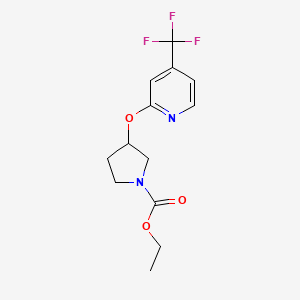
![2,6-difluoro-N-[[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2474136.png)
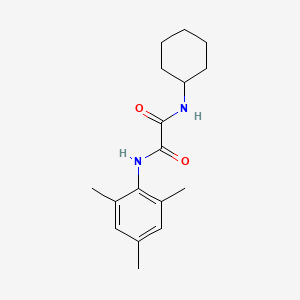
![N-[1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B2474140.png)
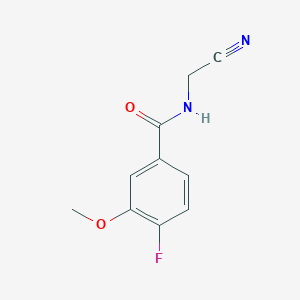
![4-oxo-N-(3,3,5-trimethylcyclohexyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2474145.png)
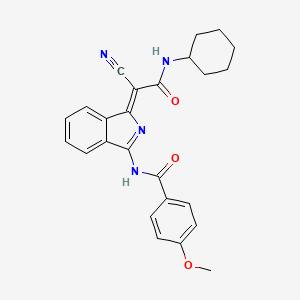
![(Z)-ethyl 2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2474147.png)
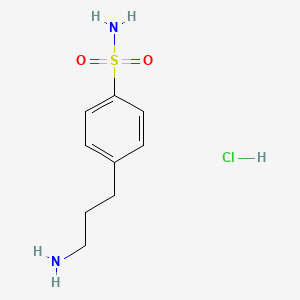
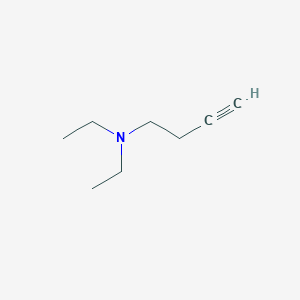
![Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2474151.png)